Mardepodect
CAS No.: 1292799-56-4
Cat. No.: VC20759419
Molecular Formula: C25H20N4O
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1292799-56-4 |
---|---|
Molecular Formula | C25H20N4O |
Molecular Weight | 392.5 g/mol |
IUPAC Name | 2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline |
Standard InChI | InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 |
Standard InChI Key | AZEXWHKOMMASPA-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 |
Canonical SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 |
Introduction
Chemical Identity and Basic Properties
Chemical Structure and Properties
Mardepodect (PF-2545920) is a synthetic organic compound with selective inhibitory action against phosphodiesterase 10A. The compound has the following chemical characteristics:
Property | Value |
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Chemical Formula | C₂₅H₂₀N₄O |
Molar Mass | 392.462 g·mol⁻¹ |
Alternative Names | MP-10, PF-02545920, PF-2545920, PF2545920 |
Classification | Selective PDE10A inhibitor |
Development Company | Pfizer |
The compound was identified using structure-based drug design and was specifically optimized for three key properties: selectivity for PDE10A, effective blood-brain barrier penetration, and favorable drug-like properties . This optimization was critical for its intended application in central nervous system (CNS) disorders.
Development History
Mardepodect represents one of the furthest advanced PDE10A inhibitors to progress through pharmaceutical development pipelines . The compound was the first PDE10A inhibitor identified as a clinical lead utilizing this specific mechanism for the treatment of schizophrenia . Its development history follows a path of initial promise followed by repositioning attempts:
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Initially developed by Pfizer for schizophrenia treatment
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Advanced through preclinical studies to Phase II clinical trials
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Later repositioned for potential use in Huntington's chorea
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Most recently investigated for anticancer effects in glioblastoma
Mechanism of Action
Phosphodiesterase Inhibition
Mardepodect acts as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a dual-specificity cyclic nucleotide phosphodiesterase . PDE10A is predominantly expressed in specific regions of the brain, with particularly high concentrations in:
As a PDE10A inhibitor, Mardepodect prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular concentrations of this second messenger molecule.
Neurological Effects
The PDE10A enzyme is particularly important in regulating the activity of dopamine-sensitive medium spiny neurons (MSNs) in the striatum . These neurons are known targets of conventional antipsychotic drugs. By inhibiting PDE10A, Mardepodect increases cAMP/protein kinase A (PKA) signaling in MSNs, which subsequently:
This dual action on dopamine receptor pathways was the pharmacological basis for investigating Mardepodect in schizophrenia, as traditional antipsychotics typically act through direct D2 receptor antagonism.
Broader Signaling Effects
Pharmacologically, PDE10A inhibition is predicted to regulate cyclic nucleotide signaling in the corticostriatothalamic circuit, with potential antipsychotic effects . This pathway is integral to several neurological functions and is implicated in movement disorders and various psychiatric conditions.
Clinical Development and Trials
Schizophrenia Studies
Mardepodect was initially developed as a potential treatment for schizophrenia, representing a novel approach through PDE10A inhibition rather than direct dopamine receptor antagonism. It was designed to potentially offer a more favorable side effect profile compared to conventional antipsychotics .
Huntington's Disease Evaluation
Following the challenges in schizophrenia trials, Mardepodect was repositioned for potential use in Huntington's disease, with evaluation occurring within the AMARYLLIS clinical trial . The scientific rationale behind this repositioning involved the compound's effects on striatal neurons, which are significantly affected in Huntington's disease.
Despite being safe, well-tolerated, and demonstrating effective blood-brain barrier penetration, Mardepodect ultimately failed to achieve satisfactory therapeutic endpoints in Huntington's chorea . Phase II evaluation in Huntington's disease (trial NCT02342548) was also terminated .
New Research Directions
Growth Inhibition in GBM Cell Lines
Studies examining Mardepodect's effects on human GBM cell lines have demonstrated significant antiproliferative activity. Growth inhibition characteristics vary across different GBM cell lines, as shown in the following table:
GBM Cell Line | IC₅₀ (72h) Value |
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U87MG | 32 μM |
T98G | 16 μM |
A172 | 5 μM |
These results indicate that Mardepodect has variable potency across different GBM cell lines, with A172 cells showing the highest sensitivity to treatment .
Comparison with Regorafenib
Recent research has compared Mardepodect's effects in GBM with those of Regorafenib, a multi-kinase inhibitor already in clinical trials for GBM. These two drugs represent fundamentally different pharmacological approaches:
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Mardepodect: Selective PDE10A inhibitor affecting cAMP signaling
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Regorafenib: Multi-kinase inhibitor targeting VEGFR-1/2/3, TIE2, PDGFR, FGFR, KIT, RAF-1, RET, and BRAF
Researchers have noted that these compounds cover "highly complementary pharmacological space" and might potentially synergize in combination therapy approaches for GBM . This combination strategy could potentially address the pronounced drug resistance that characterizes GBM.
Transcriptomic Effects
DIGEX studies have revealed that both Mardepodect and Regorafenib significantly alter gene expression in GBM cells, with effects on:
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Upregulation of specific growth factors, transcription factors, and cell surface proteins
These studies have identified numerous novel druggable targets that could qualify for chemistry-led drug discovery campaigns, as well as several highly upregulated transmembrane proteins suitable for combined drug, immunotherapy, and RNA vaccine approaches .
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